molecular formula C24H27N3O2S2 B2928841 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261008-50-7

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2928841
CAS No.: 1261008-50-7
M. Wt: 453.62
InChI Key: VJQDIPPWPCUGLE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H27N3O2S2 and its molecular weight is 453.62. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. A series of pyrimidinones, oxazinones, and their derivatives, including compounds related to N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, were synthesized and demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Agents and Enzyme Inhibitors

The compound's derivatives have been explored as potential antitumor agents and enzyme inhibitors. For instance, analogues were synthesized to inhibit dihydrofolate reductase (DHFR), showing promising results in inhibiting the growth of tumor cells in culture (Gangjee et al., 2007). Additionally, certain derivatives have been effective in inhibiting enzymes like kidney-type glutaminase (GLS), which is significant in cancer research (Shukla et al., 2012).

Synthesis of Heterocyclic Compounds

This chemical framework is instrumental in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the synthesis of erythrinanes, which are important in medicinal chemistry (Chikaoka et al., 2003). Additionally, the compound has been involved in the synthesis of thieno[2,3-d]pyrimidin-4-ones, showcasing its versatility in organic synthesis (Leistner et al., 1988).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been analyzed, providing insights into their molecular conformation and potential interactions in biological systems (Subasri et al., 2016).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S2/c1-16-8-9-20(17(2)14-16)27-23(29)22-19(11-13-30-22)26-24(27)31-15-21(28)25-12-10-18-6-4-3-5-7-18/h6,8-9,11,13-14H,3-5,7,10,12,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQDIPPWPCUGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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